molecular formula C14H16N2O2 B12889612 5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)- CAS No. 61194-88-5

5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)-

Cat. No.: B12889612
CAS No.: 61194-88-5
M. Wt: 244.29 g/mol
InChI Key: WOAHAMMGGSNYDD-UHFFFAOYSA-N
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Description

The compound 5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)-, is a heterocyclic molecule featuring an isoxazolone core substituted at the 3-position with a phenyl group and at the 4-position with a pyrrolidinylmethyl moiety. Isoxazolones are known for their diverse applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

CAS No.

61194-88-5

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-phenyl-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H16N2O2/c17-14-12(10-16-8-4-5-9-16)13(15-18-14)11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10H2

InChI Key

WOAHAMMGGSNYDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(NOC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Isoxazole Ring

The compound’s isoxazole ring exhibits reactivity toward nucleophilic agents due to electron-withdrawing effects from the oxygen and nitrogen atoms. Key observations:

  • Hydrolysis : Under acidic or basic conditions, the isoxazole ring can undergo ring-opening reactions. For example, treatment with aqueous HCl/NaOH may yield β-keto amide derivatives via cleavage of the N–O bond .

  • Halogenation : Reactions with iodine/potassium iodide in the presence of sodium bicarbonate (as described in Scheme XIII of US5633272A) can lead to halogenation at the C-4 or C-5 positions .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeConditionsProductSource
Hydrolysis1M HCl, reflux, 6hβ-Keto amide intermediate
IodinationKI/I₂, NaHCO₃, ethanol, 80°C4-Iodo-3-phenylisoxazolone

Functionalization of the Pyrrolidinylmethyl Group

The pyrrolidinylmethyl substituent at the 4-position undergoes alkylation or oxidation:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C yields quaternary ammonium salts.

  • Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the pyrrolidine ring to form N-oxide derivatives, enhancing polarity.

Table 2: Pyrrolidinylmethyl Group Reactivity

ReactionReagentsOutcomeSource
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivative
OxidationH₂O₂, AcOH, 40°CPyrrolidine N-oxide

Electrophilic Aromatic Substitution (EAS)

The phenyl group at the 3-position participates in EAS reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to existing substituents.

  • Sulfonation : Fuming H₂SO₄ at 100°C yields sulfonated derivatives, which are precursors for further functionalization .

Table 3: EAS Reactions of the Phenyl Group

ReactionConditionsMajor ProductSource
NitrationHNO₃/H₂SO₄, 0–5°C3-(4-Nitrophenyl) derivative
SulfonationH₂SO₄ (fuming), 100°C3-Sulfophenyl analog

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the isoxazole ring undergoes rearrangements:

  • Thermal Rearrangement : Heating above 200°C induces ring contraction to form pyrrole derivatives.

  • Photolytic Cleavage : UV irradiation in methanol generates nitrile oxides, which dimerize or react with dipolarophiles .

Biological Activity-Driven Modifications

For medicinal chemistry applications, the compound is functionalized to enhance bioactivity:

  • Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., TsCl) in pyridine yields sulfonamide analogs with improved pharmacokinetic profiles .

  • Mannich Reactions : Condensation with formaldehyde and amines introduces aminoalkyl side chains, modulating receptor binding.

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with 5(2H)-Isoxazolone derivatives, including:

  • Anticancer Activity : Compounds derived from isoxazolones have shown considerable cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of isoxazoles exhibited high activity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The selectivity for cancer cells over normal cells was notable, indicating potential for targeted cancer therapies .
  • Antimicrobial Properties : Isoxazolone derivatives have been reported to possess antimicrobial activities, making them candidates for developing new antibiotics. Their structural features allow them to interact effectively with microbial targets .
  • Anti-inflammatory Effects : Some studies suggest that isoxazolones can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)- can be achieved through various methods:

  • Multicomponent Reactions : These reactions allow for the efficient synthesis of isoxazolones and related compounds. A notable method involves the reaction of isoxazole derivatives with suitable electrophiles to form the desired products .
  • Nucleophilic Displacement Reactions : The synthesis often includes nucleophilic displacement mechanisms that facilitate the formation of the pyrrolidinylmethyl group attached to the isoxazolone core .

Case Studies

Several case studies highlight the applications and effectiveness of 5(2H)-Isoxazolone derivatives:

  • Cytotoxicity Studies : A comprehensive evaluation of various isoxazolone derivatives showed that specific compounds exhibited IC50 values indicative of strong cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells. For example, certain derivatives demonstrated IC50 values below 10 µM against HCT-116 cells .
  • Antimicrobial Testing : In vitro studies confirmed that specific isoxazolone derivatives inhibited bacterial growth effectively, suggesting their potential as new antimicrobial agents .
  • Drug Design Applications : The unique structural characteristics of isoxazolones make them valuable scaffolds in drug design. Their ability to interact with biological targets opens avenues for developing new therapeutic agents against various diseases .

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Data

Compound Substituent (4-position) Configuration Crystal System Space Group Reference Yield
Target Compound 1-Pyrrolidinylmethyl Not Reported Not Reported Not Reported Not Reported
3a 2,4,6-Trimethylbenzylidene Z Monoclinic Not Reported High (DMF crystallization)
3b 2,4,6-Trimethoxybenzylidene E Monoclinic Not Reported High (DMF crystallization)
L1 4-Fluorophenyl Planar Orthorhombic P2(1)/C Not Reported

Key Observations :

  • The target compound’s pyrrolidinylmethyl group replaces rigid arylidene substituents in 3a/3b, likely enhancing solubility but reducing planarity .
  • Ligands like L1 (3-phenyl-4-(4-fluorophenyl)-5-isoxazolone) crystallize in orthorhombic systems (a = 8.1552 Å, b = 10.1169 Å), suggesting ordered packing influenced by fluorine interactions .

Biological Activity

5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H13_{13}N3_{3}O
  • IUPAC Name : 3-phenyl-5-(1-pyrrolidinylmethyl)-1,2-oxazole
  • Molecular Weight : 211.2194 g/mol

The structural components include an isoxazolone ring, a phenyl group, and a pyrrolidinylmethyl substituent, which contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated the potential of isoxazole derivatives in cancer therapy. For instance, a series of novel isoxazole compounds were synthesized and evaluated for their cytotoxicity against human promyelocytic leukemia cell line HL-60. The findings indicated that certain isoxazoles exhibited significant cytotoxic effects with IC50_{50} values ranging from 86 to 755 μM. Specifically, one derivative induced apoptosis by decreasing Bcl-2 expression while increasing p21WAF1^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .

The biological activity of 5(2H)-Isoxazolone can be attributed to its interaction with various molecular targets:

  • Cyclin-dependent Kinases (CDKs) : Some derivatives have been identified as selective inhibitors of CDK4 and CDK6, which are crucial for cell cycle regulation. These compounds inhibit CDK4 at least 100-fold more potently than they inhibit other kinases, indicating their potential use in treating cancers characterized by abnormal proliferation .
  • EPAC Antagonists : Isoxazole derivatives have also been explored as antagonists of Exchange Proteins directly Activated by cAMP (EPAC), which play a role in various physiological and pathophysiological processes. Structure-activity relationship (SAR) studies revealed several potent EPAC antagonists with low micromolar inhibitory activity .

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various isoxazole derivatives on HL-60 cells, compounds were characterized for their ability to induce apoptosis. The study utilized the MTT assay to determine cell viability and RT-PCR for gene expression analysis related to apoptosis pathways. Results indicated that specific compounds significantly altered the expression levels of Bcl-2 and p21WAF1^WAF-1, correlating with their cytotoxic effects .

Inhibition of Steroid Sulfatase

Another investigation focused on the inhibition of steroid sulfatase by isoxazole derivatives, which are relevant in estrogen-dependent cancers. The results showed that selected compounds exhibited low cytotoxicity on normal human dermal fibroblast (NHDF) cells while being more potent than existing treatments against hormone-dependent cancer cell lines .

Summary Table of Biological Activities

Activity TypeCompoundTarget/MechanismIC50_{50} Value
AnticancerIsoxazole Derivative 1Bcl-2 downregulation86 μM
AnticancerIsoxazole Derivative 2p21WAF1^WAF-1 upregulation755 μM
CDK InhibitionIsoxazole Derivative 3CDK4 Selective InhibitionPotent (100-fold selectivity over CDK1)
Steroid Sulfatase InhibitionIsoxazole Derivative 4Steroid SulfataseMore potent than Irosustat

Q & A

Q. What are the recommended spectroscopic methods for characterizing 5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)-, and how should data be interpreted?

Characterization requires a combination of NMR (¹H, ¹³C, DEPT-135) to confirm the isoxazolone core and substituents (e.g., phenyl and pyrrolidinylmethyl groups). For example, the downfield shift of the isoxazolone carbonyl carbon (typically ~160–170 ppm in ¹³C NMR) is critical for structural validation. High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ or [M-H]⁻) with an error margin <5 ppm. FT-IR can identify the C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches. Cross-validation with computational spectroscopy (e.g., DFT-based predictions) is advised to resolve ambiguities .

Q. What synthetic routes are commonly used to prepare 5(2H)-Isoxazolone derivatives, and what are their limitations?

The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine , followed by functionalization of the 4-position. For 3-phenyl substitution, Claisen-Schmidt condensation with benzaldehyde derivatives is effective. However, introducing the pyrrolidinylmethyl group at the 4-position may require Mannich-type reactions under anhydrous conditions, which can suffer from low yields due to competing side reactions (e.g., over-alkylation). Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to mitigate degradation .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Hansen solubility parameters should guide solvent selection (e.g., DMSO for polar aprotic environments). Stability studies require HPLC or LC-MS to monitor degradation under varying pH (4–10), temperature (4–40°C), and light exposure. For aqueous solutions, lyophilization is recommended for long-term storage. Note that the pyrrolidinyl group may impart hygroscopicity, necessitating inert-atmosphere handling .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound, and how are chiral centers characterized?

Enantioselective synthesis can employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the Mannich step. Chiral HPLC (e.g., using a Chiralpak IA column) or VCD (vibrational circular dichroism) is required to confirm enantiomeric excess (≥95% ee). Computational modeling (e.g., docking studies with chiral catalysts ) helps predict steric effects and transition-state stabilization .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

Contradictions often arise from differences in metabolic stability or protein binding . Use ADME assays (e.g., microsomal stability tests) to identify rapid clearance pathways. Pharmacokinetic-pharmacodynamic (PK/PD) modeling can reconcile in vitro IC₅₀ values with in vivo efficacy. Cross-validate using knockout animal models to isolate target-specific effects from off-target interactions .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) and docking software (AutoDock Vina) can model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For quantum-level insights, QM/MM hybrid methods analyze electronic interactions at the binding site .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

Use factorial design (e.g., 2³ full factorial) to vary substituents (phenyl, pyrrolidinylmethyl, isoxazolone core) and assess bioactivity. Response variables (e.g., IC₅₀, logP) should be analyzed via ANOVA to identify significant factors. QSAR models (e.g., CoMFA or CoMSIA) can predict activity cliffs and guide synthetic prioritization .

Q. What advanced techniques address challenges in scaling up the synthesis of this compound?

Flow chemistry minimizes side reactions during cyclocondensation by improving heat/mass transfer. For purification, simulated moving bed (SMB) chromatography enhances yield of the final product. Process analytical technology (PAT) tools (e.g., in-line FT-IR) enable real-time monitoring of critical quality attributes (CQAs) .

Methodological Guidance

  • Experimental Design : Prioritize D-optimal designs to reduce the number of experiments while capturing nonlinear effects (e.g., solvent polarity vs. reaction rate) .
  • Data Contradictions : Apply Bayesian inference to weigh conflicting results against prior experimental evidence, especially for bioactivity or toxicity data .
  • Safety Protocols : Adhere to Chemical Hygiene Plan standards for handling hygroscopic or reactive intermediates (e.g., PPE, fume hoods) .

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